Potassium glycerophosphate trihydrate

Description

Structure

2D Structure

Properties

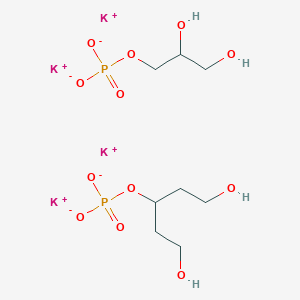

IUPAC Name |

tetrapotassium;1,5-dihydroxypentan-3-yl phosphate;2,3-dihydroxypropyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O6P.C3H9O6P.4K/c6-3-1-5(2-4-7)11-12(8,9)10;4-1-3(5)2-9-10(6,7)8;;;;/h5-7H,1-4H2,(H2,8,9,10);3-5H,1-2H2,(H2,6,7,8);;;;/q;;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRDRRBLSSWSKM-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CCO)OP(=O)([O-])[O-].C(C(COP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18K4O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40927383 | |

| Record name | Potassium 1,5-dihydroxypentan-3-yl phosphate 2,3-dihydroxypropyl phosphate (4/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1319-70-6 | |

| Record name | Potassium glycerophosphate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001319706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium 1,5-dihydroxypentan-3-yl phosphate 2,3-dihydroxypropyl phosphate (4/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of Potassium Glycerophosphate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of potassium glycerophosphate trihydrate. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Core Physical and Chemical Data

This compound is an organophosphorus compound widely used in biochemical research and pharmaceutical formulations. Its high solubility and role as a phosphate donor make it a valuable component in cell culture media and parenteral nutrition solutions.[1]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citations |

| Molecular Formula | C₃H₇K₂O₆P·3H₂O | [2][3] |

| Molecular Weight | 248.25 g/mol (anhydrous) | [4][5] |

| Appearance | Colorless to pale yellow, viscous liquid or solid. Often marketed as a 50-75% aqueous solution. | [1][4][6] |

| Boiling Point | 485.5 °C at 760 mmHg | [7] |

| Solubility in Water | Very soluble (approx. 500 g/L at 25°C) | [1][7] |

| Solubility in Alcohol | Soluble | [6][7] |

| Solubility in Organic Solvents | Insoluble in ether and chloroform | [1][7] |

| Taste | Salty | [1] |

| Odor | Odorless | [7] |

Quantitative Chemical Properties

The chemical characteristics of this compound are detailed in the following table.

| Property | Value/Description | Citations |

| pH of Aqueous Solution | 9.5 - 11.3 (for a 20% solution) | [1][7] |

| Chemical Stability | Stable under normal laboratory and recommended storage conditions. | [1][8] |

| Reactivity | In aqueous solutions, it dissociates into glycerophosphate anions and potassium cations. It may form precipitates with certain metal ions like calcium or magnesium. | [1] |

| Percent Composition | C: 14.51%, H: 2.84%, K: 31.50%, O: 38.67%, P: 12.48% | [4] |

Experimental Protocols

The following sections describe generalized experimental methodologies for determining the key physical and chemical properties of a compound like this compound.

Determination of Solubility (Shake-Flask Method)

This protocol is a standard method for determining the water solubility of a chemical substance.

-

Preparation : Add an excess amount of this compound to a known volume of deionized water in a flask at a constant temperature (e.g., 25°C).

-

Equilibration : Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Separate the undissolved solid from the aqueous phase via centrifugation or filtration.

-

Analysis : Determine the concentration of the dissolved this compound in the clear aqueous phase using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or gravimetric analysis after solvent evaporation.

Measurement of pH of an Aqueous Solution

This protocol follows the standard electrometric method for pH measurement.

-

Apparatus : A calibrated pH meter with a glass electrode is required.

-

Calibration : Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH of the sample (e.g., pH 7 and pH 10).

-

Sample Preparation : Prepare a 20% (w/v) aqueous solution of this compound by dissolving the compound in deionized water.

-

Measurement : Immerse the pH electrode in the sample solution and record the stable pH reading. Ensure the temperature of the sample is recorded as pH is temperature-dependent.

Determination of Melting Point (Capillary Method)

This is a common method for determining the melting point of a crystalline solid.

-

Sample Preparation : Place a small, dry sample of this compound into a capillary tube, sealed at one end.

-

Apparatus : Use a melting point apparatus, which consists of a heated block and a thermometer or an automated detection system.

-

Heating : Place the capillary tube in the apparatus and heat at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation : Record the temperature at which the substance first begins to melt and the temperature at which it is completely liquid. This range is the melting point. For pure substances, this range is typically narrow.

Synthesis and Biological Role

The following diagrams illustrate the synthesis of potassium glycerophosphate, its role in cellular metabolism, and a typical workflow for its use in cell culture.

Caption: Chemical Synthesis of Potassium Glycerophosphate.

Caption: Role of Potassium Glycerophosphate in Cellular Metabolism.

Caption: Workflow for Cell Culture Media Preparation.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. researchgate.net [researchgate.net]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. Potassium glycerophosphate | C3H7K2O6P | CID 80278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Potassium glycerophosphate | 1319-69-3 | Benchchem [benchchem.com]

- 7. NEMI Method Summary - D1293A [nemi.gov]

- 8. pH Measurement of Aqueous Solutions-Shangai INESA Scientific Instrument Co.,Ltd [inesarex.com]

An In-depth Technical Guide to the Synthesis and Purification of Potassium Glycerophosphate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for potassium glycerophosphate trihydrate, a vital intermediate in various biochemical and pharmaceutical applications. The document details established experimental protocols, presents comparative quantitative data, and illustrates key chemical pathways and workflows through diagrams.

Introduction

Potassium glycerophosphate (KGP) is a significant organic phosphate salt, serving as a key substrate in numerous enzymatic reactions and as a component in cell culture media and pharmaceutical formulations. It exists as a mixture of α- and β-isomers. The trihydrate form is a common commercially available and utilized variant. The synthesis and purification of high-purity this compound are critical for ensuring reproducibility and accuracy in research and for meeting the stringent quality standards of the pharmaceutical industry. This guide explores the prevalent methods for its preparation, focusing on direct esterification and isomer-specific synthesis, alongside effective purification techniques.

Synthesis Methodologies

Two primary synthetic routes for potassium glycerophosphate are detailed below: direct esterification of glycerol with phosphoric acid, which is suitable for large-scale production, and a method employing protecting groups to achieve high isomeric purity of the β-isomer.

Direct Esterification of Glycerol and Phosphoric Acid

This method is a straightforward and cost-effective approach for producing a mixture of α- and β-isomers of glycerophosphoric acid, which is subsequently neutralized to yield the potassium salt.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and vacuum line, combine glycerol and phosphoric acid (85%). For a laboratory-scale synthesis, a molar ratio of approximately 1:1.2 of glycerol to phosphoric acid is recommended to drive the reaction towards the product.

-

Esterification: Heat the mixture to 120-145°C under a partial vacuum. The reaction is typically carried out for 4-8 hours. During this period, water is continuously removed from the reaction mixture, which is crucial for maximizing the yield of glycerophosphoric acid.

-

Neutralization: After cooling the reaction mixture to room temperature, slowly add a concentrated aqueous solution of potassium hydroxide (KOH) with constant stirring. The addition should be done in an ice bath to manage the exothermic reaction. Monitor the pH of the solution and continue adding KOH until a pH of 9.5-11.3 is achieved[1].

-

Isolation of this compound: The resulting solution is concentrated under reduced pressure to induce crystallization. The crystallization process can be facilitated by the addition of a miscible anti-solvent like ethanol. The precipitated crystals of this compound are then collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Synthesis of High-Purity β-Potassium Glycerophosphate

For applications requiring the pure β-isomer, a multi-step synthesis involving the use of protecting groups is employed. This method offers high isomeric purity (>99%)[1].

Experimental Protocol:

-

Protection of Glycerol: React glycerol with a suitable protecting agent, such as a silyl halide (e.g., tert-butyldimethylsilyl chloride), to selectively protect the primary hydroxyl groups at the C1 and C3 positions.

-

Phosphorylation: The protected glycerol is then reacted with a phosphorylating agent, like phosphoryl chloride (POCl₃), in the presence of a non-nucleophilic base (e.g., pyridine) at low temperatures to form the protected β-glycerophosphate[1].

-

Deprotection: The protecting groups are subsequently removed under appropriate conditions (e.g., treatment with a fluoride source for silyl groups).

-

Neutralization and Isolation: The resulting β-glycerophosphoric acid is neutralized with a stoichiometric amount of potassium hydroxide solution. The potassium β-glycerophosphate trihydrate is then crystallized from an aqueous or aqueous-ethanolic solution, filtered, washed, and dried.

Purification Methods

The primary method for purifying this compound is recrystallization.

Experimental Protocol for Recrystallization:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot water.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The addition of a co-solvent like ethanol can enhance precipitation.

-

Isolation and Drying: Collect the purified crystals by filtration, wash with a small volume of cold ethanol, and dry under vacuum at a low temperature to avoid the loss of water of hydration.

Data Presentation

The following table summarizes the quantitative data for the different synthesis methods.

| Synthesis Method | Key Reactants | Typical Yield | Purity | Key Advantages | Key Disadvantages |

| Direct Esterification | Glycerol, Phosphoric Acid, KOH | ~80-95% | >95% | Cost-effective, suitable for large scale | Produces a mixture of α and β isomers |

| Protected Glycerol | Protected Glycerol, POCl₃, KOH | ~60-75% | >99% (β-isomer) | High isomeric purity | Multi-step, more expensive reagents |

| Enzymatic Synthesis | Glycerol, Phosphate Donor, Enzyme | Variable | High | High specificity, mild reaction conditions | Higher cost of enzymes, may be slower |

Mandatory Visualizations

Synthesis Pathway Diagrams

Caption: Synthesis pathways for this compound.

Purification Workflow

Caption: General workflow for the purification of this compound.

References

The Dual Role of Potassium Glycerophosphate Trihydrate: A Technical Guide to its Function as a pH Buffer in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of biological research, maintaining a stable pH is not merely a technicality; it is a fundamental prerequisite for the validity and reproducibility of experimental outcomes. Even minor fluctuations in pH can significantly alter the structure and function of proteins, impact enzyme kinetics, and affect cell viability. Among the arsenal of buffering agents available to researchers, potassium glycerophosphate trihydrate stands out for its unique dual functionality: serving not only as a robust pH buffer in the physiological range but also as a bioavailable source of phosphate. This technical guide provides an in-depth exploration of the role of this compound as a pH buffer, offering quantitative data, detailed experimental protocols, and visual representations of its application in key biological research areas.

Physicochemical Properties and Buffering Action

Potassium glycerophosphate is the potassium salt of glycerophosphoric acid. The trihydrate form indicates the presence of three molecules of water of crystallization. Its utility as a biological buffer stems from the phosphate group, which can exist in different protonation states, allowing it to absorb and release protons in response to changes in pH.

The buffering capacity of any buffer is centered around its pKa value(s). For glycerophosphoric acid, the first pKa is in the acidic range (approximately 1.5 - 1.8), making it unsuitable for most biological applications which require a neutral to slightly alkaline pH. The second pKa, analogous to the pKa2 of phosphoric acid, is in the physiologically relevant range, making it an effective buffer for maintaining pH between 6.0 and 8.5.[1] While a definitive second pKa value for glycerophosphoric acid is not consistently reported across all literature, its effective buffering range in practice aligns with that of other phosphate-based buffers used in biological research.

One of the significant advantages of potassium glycerophosphate is its high solubility in water (approximately 500 g/L at 25°C), which prevents the precipitation of phosphate with divalent cations like calcium and magnesium, a common issue with inorganic phosphate buffers, especially at a pH above 6.0.[1]

Table 1: Quantitative Data of this compound and Comparison with a Common Biological Buffer

| Parameter | This compound | Tris (Tris(hydroxymethyl)aminomethane) |

| Molecular Formula | C₃H₇K₂O₆P·3H₂O | C₄H₁₁NO₃ |

| Molecular Weight | 304.32 g/mol | 121.14 g/mol |

| Effective Buffering Range | ~6.0 - 8.5[1] | 7.5 - 9.0 |

| pKa (at 25°C) | pKa₂ ≈ 7.2 (inferred) | 8.06 |

| Solubility in Water | High (~500 g/L at 25°C)[1] | High (550 g/L at 25°C) |

| Temperature Dependence of pKa | Moderate | High (significant pH shift with temperature changes) |

| Interaction with Divalent Cations | Low potential for precipitation[1] | Generally non-reactive |

| Primary Biological Role (besides buffering) | Phosphate source for cellular processes[1] | Generally inert |

Experimental Protocols

The preparation of a potassium glycerophosphate buffer is a straightforward process. The following protocols provide examples of its use in common laboratory applications.

Protocol 1: Preparation of a 1 M Potassium Glycerophosphate Stock Solution (pH 7.4)

Materials:

-

Potassium glycerophosphate dibasic (C₃H₇K₂O₆P)

-

Glycerophosphoric acid (C₃H₉O₆P) or a strong acid (e.g., HCl) for pH adjustment

-

High-purity water (e.g., Milli-Q or deionized)

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask (100 mL)

Procedure:

-

Weigh out the appropriate amount of potassium glycerophosphate dibasic for a 1 M solution. Note: The exact mass will depend on the hydration state of the powder. Refer to the manufacturer's certificate of analysis for the correct molecular weight.

-

Dissolve the potassium glycerophosphate in approximately 80 mL of high-purity water in a beaker with a magnetic stir bar.

-

Place the beaker on a magnetic stirrer and allow the powder to dissolve completely.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Immerse the pH electrode in the solution and monitor the pH.

-

Adjust the pH to 7.4 by slowly adding small amounts of glycerophosphoric acid or a dilute strong acid. If starting with glycerophosphoric acid, adjust the pH with a concentrated potassium hydroxide solution.

-

Once the desired pH is reached and stable, transfer the solution to a 100 mL volumetric flask.

-

Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask.

-

Bring the final volume to 100 mL with high-purity water.

-

Cap the flask and invert several times to ensure thorough mixing.

-

Sterilize the solution by filtration through a 0.22 µm filter if required for cell culture applications.

-

Store the stock solution at 4°C. For long-term storage, aliquoting and freezing at -20°C is recommended.

Protocol 2: Use of β-Glycerophosphate in a Cell Lysis Buffer for Western Blot Analysis

β-Glycerophosphate is a common component of lysis buffers used for protein extraction, particularly for studies involving protein phosphorylation. Its primary role in this context is as a phosphatase inhibitor, preserving the phosphorylation state of proteins for subsequent analysis by techniques like Western blotting. The buffering capacity of glycerophosphate also contributes to maintaining a stable pH during cell lysis.

Lysis Buffer Recipe (RIPA Buffer with Phosphatase Inhibitors):

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1% NP-40 (or other suitable detergent)

-

0.5% sodium deoxycholate

-

0.1% SDS

-

1 mM EDTA

-

50 mM β-glycerophosphate

-

1 mM sodium orthovanadate

-

1x Protease inhibitor cocktail

Procedure:

-

Prepare the lysis buffer by combining all the components. The phosphatase and protease inhibitors should be added fresh just before use.

-

Culture and treat cells as required for the experiment.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Aspirate the PBS and add the ice-cold lysis buffer to the cell culture dish (e.g., 1 mL for a 10 cm dish).

-

Scrape the cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant (the protein extract) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA or Bradford assay).

-

The lysate is now ready for downstream applications such as SDS-PAGE and Western blotting.

Visualization of Applications

The following diagrams, generated using the DOT language for Graphviz, illustrate the application of potassium glycerophosphate in biological research.

Signaling Pathway Analysis: The Role of Phosphatase Inhibition

In the study of signal transduction pathways, such as the Transforming Growth Factor-β (TGF-β) pathway, it is crucial to preserve the transient phosphorylation events that are central to the signaling cascade. β-glycerophosphate, as a phosphatase inhibitor, is essential in the lysis buffer to prevent the dephosphorylation of key signaling proteins like SMADs.

References

An In-depth Technical Guide to the Solubility and Stability of Potassium Glycerophosphate Trihydrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of potassium glycerophosphate trihydrate in aqueous solutions. The information is intended to support researchers, scientists, and drug development professionals in effectively utilizing this compound in their work. This document details the physicochemical properties, solubility characteristics, and stability profile of this compound, and provides detailed experimental protocols for its analysis.

Introduction to this compound

Potassium glycerophosphate (KGP) is a salt of glycerophosphoric acid, an important intermediate in glycerol metabolism. It serves as a source of both potassium and phosphate ions in various applications, including as a component in cell culture media, a buffering agent, and an excipient in pharmaceutical formulations. The trihydrate form is a common commercially available variant. Understanding its behavior in aqueous solutions is critical for ensuring the quality, efficacy, and safety of products in which it is used.

Physicochemical Properties

A summary of the key physicochemical properties of potassium glycerophosphate is presented in Table 1.

Table 1: Physicochemical Properties of Potassium Glycerophosphate

| Property | Value | Reference(s) |

| Chemical Name | Dipotassium 2,3-dihydroxypropyl phosphate | [1] |

| Synonyms | Potassium glycerophosphate, Glycerophosphoric acid potassium salt | [1] |

| CAS Number | 1319-69-3 (anhydrous) | [2][3] |

| Molecular Formula | C₃H₇K₂O₆P | [1] |

| Molecular Weight | 248.25 g/mol (anhydrous) | [1] |

| Appearance | Colorless to pale yellow, viscous liquid or solid (as a trihydrate) | [1][2] |

| pH of 20% aqueous solution | 9.5 to 11.3 | [2] |

Solubility of this compound

This compound is known for its high solubility in water.

Aqueous Solubility

Potassium glycerophosphate is described as being "very soluble in water".[1][2][4] One source quantifies this solubility to be approximately 500 g/L at 25°C.[2] This high solubility is advantageous in preventing the precipitation of phosphate with divalent cations like calcium and magnesium, which can be an issue with inorganic phosphate sources, especially at a pH above 6.0.[2]

Table 2: Aqueous Solubility of Potassium Glycerophosphate

| Temperature (°C) | Solubility (g/L) | Reference(s) |

| 25 | ~500 | [2] |

Effect of pH on Solubility

While specific studies on the pH-solubility profile of potassium glycerophosphate are limited, some general principles can be applied. As an organophosphate salt, its solubility is not expected to be significantly affected by pH in the physiological range.[5][6] Glycerol, one of its components, is miscible with water at all pH values.[5] The glycerophosphate anion is the conjugate base of a weak acid, and its protonation state can change with pH.[7] However, given its high intrinsic solubility, these effects are unlikely to lead to precipitation in typical aqueous formulations.

Stability of this compound in Aqueous Solutions

Potassium glycerophosphate is generally considered stable under normal laboratory conditions.[2] However, as a phosphate ester, it is susceptible to hydrolysis, particularly under forcing conditions of pH and temperature.

Hydrolysis and Degradation Pathways

The primary degradation pathway for glycerophosphate in aqueous solution is the hydrolysis of the phosphate ester bond. This reaction results in the formation of glycerol and inorganic phosphate. The rate of this hydrolysis is influenced by both pH and temperature.[8][9] Studies on other phosphate esters have shown that hydrolysis can be catalyzed by both acid and base.[8][9][10]

The general hydrolysis reaction can be depicted as follows:

Glycerophosphate + H₂O → Glycerol + Inorganic Phosphate

Factors Affecting Stability

-

pH: The stability of phosphate esters is often pH-dependent. While specific kinetic data for potassium glycerophosphate is scarce, studies on similar compounds suggest that the rate of hydrolysis can vary significantly across the pH range.[8][9]

-

Temperature: As with most chemical reactions, the rate of hydrolysis of glycerophosphate increases with temperature.[8][10][11]

-

Enzymatic Degradation: In biological systems or in the presence of phosphatases, the hydrolysis of glycerophosphate is significantly accelerated.[2]

Experimental Protocols

This section provides detailed methodologies for determining the solubility and monitoring the stability of this compound in aqueous solutions.

Protocol for Determining Thermodynamic Solubility

This protocol is based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[12][13][14]

Objective: To determine the thermodynamic solubility of this compound in water at a specific temperature.

Materials:

-

This compound

-

Purified water (e.g., Milli-Q or equivalent)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

-

HPLC system with a suitable detector (e.g., UV or charged aerosol detector) or an ion chromatography system.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of purified water in a sealed container. The excess solid should be clearly visible.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. For highly soluble compounds, 24 to 48 hours is generally recommended.[13]

-

-

Phase Separation:

-

After the equilibration period, allow the suspension to settle.

-

To separate the undissolved solid from the saturated solution, centrifuge an aliquot of the suspension at a high speed.

-

Alternatively, filter the suspension through a syringe filter that has been pre-equilibrated to the experimental temperature.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Dilute the sample gravimetrically or volumetrically to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC or ion chromatography, to determine the concentration of glycerophosphate.[15][16][17]

-

-

Calculation:

-

Calculate the solubility of this compound in g/L using the following formula: Solubility (g/L) = (Concentration in diluted sample (g/L)) x Dilution factor

-

Protocol for Stability-Indicating HPLC Method

This protocol outlines the development and use of a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the degradation of potassium glycerophosphate in aqueous solutions.

Objective: To develop and validate an HPLC method capable of separating and quantifying potassium glycerophosphate from its potential degradation products (glycerol and inorganic phosphate).

Materials:

-

This compound reference standard

-

Glycerol reference standard

-

Potassium dihydrogen phosphate (for inorganic phosphate standard)

-

HPLC grade water, acetonitrile, and other solvents

-

Reagents for mobile phase preparation (e.g., phosphate buffers, ion-pairing agents)

-

HPLC system with a suitable column (e.g., C18, mixed-mode, or ion-exchange) and detector (e.g., UV-Vis, Refractive Index, or Charged Aerosol Detector).

Method Development and Validation:

-

Column and Mobile Phase Selection:

-

Due to the polar nature of glycerophosphate, glycerol, and inorganic phosphate, a standard reversed-phase C18 column may not provide adequate retention. Consider using:

-

A hydrophilic interaction liquid chromatography (HILIC) column.

-

A mixed-mode column with both reversed-phase and ion-exchange characteristics.

-

An ion-pair reversed-phase method, using an ion-pairing agent in the mobile phase to enhance retention of the phosphate-containing species.[17]

-

-

The mobile phase will typically consist of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer can be adjusted to optimize separation.

-

-

Detector Selection:

-

Potassium glycerophosphate and its degradation products lack a strong UV chromophore. Therefore, a universal detector such as a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD) is recommended.

-

-

Forced Degradation Studies:

-

To demonstrate the stability-indicating nature of the method, perform forced degradation studies on a solution of this compound. Stress conditions should include:

-

Acid hydrolysis: e.g., 0.1 M HCl at 60°C

-

Base hydrolysis: e.g., 0.1 M NaOH at 60°C

-

Neutral hydrolysis: e.g., water at 60°C

-

Oxidative degradation: e.g., 3% H₂O₂ at room temperature

-

Thermal degradation: e.g., 60°C

-

Photodegradation: e.g., exposure to UV light

-

-

Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent compound and from each other.

-

-

Method Validation:

-

Validate the developed method according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

-

Sample Analysis Procedure:

-

Prepare the aqueous solution of this compound at the desired concentration.

-

Store the solution under the specified stability study conditions (e.g., temperature, pH).

-

At each time point, withdraw an aliquot of the solution.

-

If necessary, dilute the sample to fall within the linear range of the method.

-

Inject the sample into the HPLC system and record the chromatogram.

-

Quantify the amount of potassium glycerophosphate remaining and the amount of any degradation products formed by comparing the peak areas to those of the reference standards.

Visualizations

The following diagrams illustrate key experimental workflows.

Caption: Experimental workflow for forced degradation studies to assess the stability of this compound.

Conclusion

This compound is a highly water-soluble and generally stable compound in aqueous solutions under normal conditions. Its primary degradation pathway is hydrolysis of the phosphate ester bond, which is influenced by pH and temperature. The provided experimental protocols offer a framework for researchers to quantitatively assess the solubility and stability of this compound in their specific applications. Further studies are warranted to establish a comprehensive temperature- and pH-dependent solubility and stability profile for this compound.

References

- 1. Potassium glycerophosphate | C3H7K2O6P | CID 80278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Potassium glycerophosphate | 1319-69-3 | Benchchem [benchchem.com]

- 3. Potassium Glycerophosphate - 75% solution | 1319-69-3 | FP09654 [biosynth.com]

- 4. Page loading... [wap.guidechem.com]

- 5. quora.com [quora.com]

- 6. How Does PH Affect Water Solubility Of Glycerin? [starsbiotec.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetics and activation parameter analyses of hydrolysis and interconversion of 2',5'- and 3',5'-linked dinucleoside monophosphate at extremely high temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydrolysis rate constants of ATP determined in situ at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. researchgate.net [researchgate.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. β-glycerophosphate and L-malate in a pharmaceutical formulation | Metrohm [metrohm.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Hygroscopic Nature of Potassium Glycerophosphate Trihydrate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Hygroscopicity

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. This can occur through absorption (where water penetrates the bulk of the material) or adsorption (where water adheres to the surface). For pharmaceutical substances like potassium glycerophosphate trihydrate, understanding hygroscopic behavior is critical for several reasons:

-

Chemical Stability: The presence of water can accelerate the degradation of active pharmaceutical ingredients (APIs) and excipients.[2]

-

Physical Stability: Moisture uptake can lead to physical changes such as deliquescence (dissolving in absorbed water), caking, and changes in crystal structure, which can impact formulation performance.[3]

-

Processing and Handling: The flow properties of powders can be significantly altered by moisture content, affecting manufacturing processes like blending and tableting.[4]

-

Dosage Form Performance: Changes in hydration state can affect the dissolution rate and bioavailability of the final drug product.

The hygroscopicity of a substance is typically characterized by its moisture sorption isotherm , which plots the equilibrium moisture content as a function of relative humidity (RH) at a constant temperature.[5] A key parameter derived from this is the Critical Relative Humidity (CRH) , the RH above which a crystalline solid will begin to absorb a significant amount of moisture and may begin to dissolve.[6][7]

Physicochemical Properties of this compound

This compound is the dipotassium salt of glycerophosphoric acid, existing in a hydrated state. Its key properties are summarized below.

| Property | Description | Reference(s) |

| Chemical Name | Dipotassium 1,2,3-propanetriol mono(dihydrogen phosphate) trihydrate | [8] |

| CAS Number | 1319-70-6 | [9][10] |

| Molecular Formula | C₃H₇K₂O₆P·3H₂O | [9] |

| Molecular Weight | 248.25 g/mol (anhydrous) | [11] |

| Physical Appearance | Colorless to pale yellow liquid or solid. | [11] |

| Solubility | Very soluble in water. | [11] |

| Storage Recommendations | Store in a cool, dry, well-ventilated area in a tightly closed container. | [12] |

The recommendation for storage in a dry and tightly sealed container strongly suggests the compound's hygroscopic nature. The analogous compound, sodium glycerophosphate, is also noted to be very hygroscopic.[13][14]

Experimental Protocols for Hygroscopicity Characterization

To quantitatively assess the hygroscopic nature of this compound, several standard analytical techniques are employed. The following sections detail the protocols for these key experiments.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric method that measures the change in mass of a sample as it is exposed to a controlled profile of relative humidity at a constant temperature.[15][16] This is the preferred method for generating a moisture sorption-desorption isotherm.

Methodology:

-

Sample Preparation: Accurately weigh 5-15 mg of this compound powder into a DVS sample pan. If the sample consists of large crystals, gently crush them to a uniform particle size to ensure consistent sorption kinetics.[17]

-

Instrument Setup:

-

Place the sample pan in the DVS instrument.

-

Set the experimental temperature (e.g., 25 °C).

-

Define the humidity program:

-

Drying Step: Start by drying the sample at 0% RH until a stable mass is achieved (e.g., dm/dt ≤ 0.002% min⁻¹ over 10 minutes). This establishes the dry mass baseline.

-

Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable mass is recorded.

-

Desorption Phase: Decrease the RH in the same stepwise manner from 90% back to 0% RH, again allowing for mass equilibration at each step.

-

-

-

Data Analysis:

-

Plot the percentage change in mass versus the target RH for both the sorption and desorption phases to generate the moisture sorption isotherm.

-

The difference between the sorption and desorption curves is known as hysteresis, which can provide insights into the physical changes in the material.[16]

-

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance.[18] It is based on a stoichiometric reaction between water, iodine, and sulfur dioxide.[12] This method is ideal for quantifying the absolute water content of this compound, including both surface and hydrate water.

Methodology:

-

Instrument and Reagent Preparation:

-

Set up a volumetric or coulometric Karl Fischer titrator. Coulometric KF is preferred for very low water content (<1%), while volumetric is suitable for hydrates.

-

Fill the titration vessel with a suitable solvent (e.g., anhydrous methanol).

-

Titrate the solvent with the KF reagent to a stable, dry endpoint to eliminate any residual water.

-

-

Titer Determination (for Volumetric KF):

-

Accurately weigh a known amount of a water standard (e.g., sodium tartrate dihydrate) and add it to the titration vessel.[17]

-

Titrate with the KF reagent to the endpoint.

-

Calculate the water equivalence factor (titer) of the reagent in mg H₂O/mL.

-

-

Sample Analysis:

-

Accurately weigh a sample of this compound (typically 50-100 mg) and quickly transfer it to the pre-titrated vessel.

-

Stir to dissolve the sample.

-

Titrate with the KF reagent to the electrometric endpoint.

-

-

Calculation:

-

Calculate the percentage of water in the sample using the volume of titrant consumed, the titer of the reagent, and the initial sample weight.

-

Gravimetric Analysis (Loss on Drying)

Loss on Drying (LoD) is a simpler gravimetric method that determines the amount of volatile matter (assumed to be water) in a sample by measuring the mass loss upon heating.[19] While less specific than KF titration (as it can measure other volatile components), it is a common quality control test.

Methodology:

-

Sample Preparation:

-

Pre-dry a shallow, glass-stoppered weighing bottle for 30 minutes under the same conditions to be used for the sample. Allow it to cool in a desiccator and then weigh it.

-

Place 1-2 g of this compound into the tared bottle and weigh accurately.[17]

-

-

Drying Procedure:

-

Place the loaded bottle in a drying oven, removing the stopper and placing it alongside the bottle.

-

Heat the sample at a specified temperature (e.g., 105 °C) for a defined period (e.g., 3 hours), or until a constant weight is achieved.[20]

-

Note: If the substance melts below the drying temperature, pre-dry it for 1-2 hours at a temperature 5-10 °C below its melting point before proceeding to the specified temperature.[17]

-

-

Measurement:

-

After drying, promptly close the bottle, transfer it to a desiccator to cool to room temperature.

-

Weigh the bottle and its dried contents.

-

-

Calculation:

-

The difference between the initial and final weights represents the mass of water lost. Calculate this as a percentage of the initial sample weight.

-

Data Presentation and Visualization

Quantitative data from the experiments should be summarized in clear, structured tables. The following tables are examples of how results for this compound would be presented.

Note: The numerical values in the tables below are illustrative examples and do not represent actual experimental data for this compound.

Table 1: Illustrative Dynamic Vapor Sorption (DVS) Isotherm Data

| Target RH (%) | % Change in Mass (Sorption) | Equilibrium Time (min) | % Change in Mass (Desorption) | Equilibrium Time (min) |

| 0 (Dry) | 0.00 | 60 | 0.15 | 95 |

| 10 | 0.12 | 45 | 0.28 | 80 |

| 20 | 0.25 | 48 | 0.45 | 75 |

| 30 | 0.41 | 55 | 0.68 | 72 |

| 40 | 0.65 | 62 | 0.95 | 70 |

| 50 | 0.98 | 70 | 1.52 | 68 |

| 60 | 1.65 | 85 | 2.80 | 65 |

| 70 | 3.20 | 110 | 5.10 | 60 |

| 80 | 8.50 | 150 | 9.80 | 55 |

| 90 | 15.20 | 210 | 15.20 | - |

Table 2: Illustrative Water Content Determination Data

| Method | Sample Weight (mg) | Result (Water Content %) | Standard Deviation |

| Karl Fischer Titration | 75.8 | 21.5 | 0.15 |

| Loss on Drying (LoD) | 1502.5 | 21.8 | 0.21 |

The theoretical water content for a perfect trihydrate (C₃H₇K₂O₆P·3H₂O, MW ≈ 302.3 g/mol ) is approximately 17.9%. A higher measured value could indicate the presence of additional adsorbed surface water.

Visualizations of Experimental Workflows and Concepts

The following diagrams, created using the DOT language, illustrate the experimental workflows and key concepts related to hygroscopicity.

Conclusion

While direct quantitative data on the hygroscopicity of this compound is sparse in existing literature, its chemical nature as a hydrated, water-soluble salt suggests a high potential for moisture sensitivity. The experimental protocols for Dynamic Vapor Sorption, Karl Fischer titration, and gravimetric analysis outlined in this guide provide a robust framework for its characterization. For scientists and professionals in drug development, conducting these analyses is a crucial step in risk assessment and in defining appropriate storage, handling, and formulation strategies to ensure the quality, stability, and efficacy of the final pharmaceutical product. The generation of a comprehensive moisture sorption isotherm is strongly recommended to fully understand its behavior across a range of environmental conditions.

References

- 1. Hygroscopicity of Mixed Glycerol/Mg(NO3)2/Water Droplets Affected by the Interaction between Magnesium Ions and Glycerol Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. metrohm.com [metrohm.com]

- 3. tabletscapsules.com [tabletscapsules.com]

- 4. The Effect of Moisture on the Flowability of Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 6. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 7. Critical Relative Humidity [cotecna-national.net1-02.test.voxteneo.com]

- 8. This compound, 1319-70-6 [thegoodscentscompany.com]

- 9. Page loading... [guidechem.com]

- 10. This compound [drugfuture.com]

- 11. Potassium glycerophosphate | C3H7K2O6P | CID 80278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mcckf.com [mcckf.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. SODIUM GLYCEROPHOSPHATE HYDRATE | 55073-41-1 [chemicalbook.com]

- 15. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 16. mt.com [mt.com]

- 17. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 18. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 19. scribd.com [scribd.com]

- 20. keypublishing.org [keypublishing.org]

A Comprehensive Technical Guide to the Isomers of Glycerophosphate: Alpha vs. Beta

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerophosphate exists as two primary isomers, alpha- and beta-glycerophosphate, which, despite their subtle structural differences, exhibit distinct chemical properties and play divergent roles in biological systems. Alpha-glycerophosphate is a chiral molecule central to lipid metabolism and cellular energy transfer, while the achiral beta-glycerophosphate is widely utilized in cell culture and biochemical assays as a phosphatase inhibitor and a promoter of osteogenic differentiation. This technical guide provides an in-depth comparison of these isomers, detailing their structural and physicochemical properties, biological functions, and the experimental protocols for their differentiation and analysis.

Introduction

Glycerophosphate, a phosphate ester of glycerol, is a fundamental molecule in cellular metabolism. The position of the phosphate group on the glycerol backbone gives rise to two distinct isomers: alpha-glycerophosphate (α-GP) and beta-glycerophosphate (β-GP). The alpha isomer further exists as two stereoisomers due to its chiral nature. Understanding the nuanced differences between these isomers is critical for researchers in fields ranging from metabolic studies to tissue engineering and drug development. This guide aims to provide a comprehensive technical overview to facilitate a deeper understanding and more precise application of these molecules in research and development.

Structural and Physicochemical Properties

The core structural difference lies in the point of phosphorylation on the glycerol backbone. In alpha-glycerophosphate, the phosphate group is esterified to one of the primary hydroxyl groups (C1 or C3), resulting in a chiral center at C2. In beta-glycerophosphate, the phosphate group is attached to the secondary hydroxyl group (C2), rendering the molecule achiral.[1][2]

Table 1: Physicochemical Properties of Alpha- and Beta-Glycerophosphate

| Property | Alpha-Glycerophosphate | Beta-Glycerophosphate |

| Synonyms | Glycerol 1-phosphate, Glycerol 3-phosphate, α-GP | Glycerol 2-phosphate, β-GP |

| Molecular Formula | C₃H₉O₆P | C₃H₉O₆P |

| Molecular Weight | 172.07 g/mol [3] | 172.07 g/mol [4] |

| Chirality | Chiral (D and L isomers) | Achiral[1] |

| pKa (Strongest Acidic) | ~1.51[5][6] | Data not consistently available |

| Solubility in Water | Soluble | Soluble[7] |

| Solubility in PBS (pH 7.2) | Data not explicitly found | Approx. 10 mg/mL[2] |

| Solubility in DMSO | Data not explicitly found | Insoluble[8] |

| Solubility in Ethanol | Data not explicitly found | Insoluble[8] |

Biological Roles and Signaling Pathways

The distinct structures of alpha- and beta-glycerophosphate dictate their unique biological functions.

Alpha-Glycerophosphate: A Metabolic Hub

Alpha-glycerophosphate is a key intermediate in several metabolic pathways:

-

Glycerophospholipid Synthesis: sn-glycerol-3-phosphate is the backbone for the synthesis of all glycerophospholipids, which are essential components of cellular membranes.[9][10][11] The synthesis pathway begins with the acylation of sn-glycerol-3-phosphate.

-

Glycerol Phosphate Shuttle: This shuttle is a crucial mechanism for transporting reducing equivalents from cytosolic NADH into the mitochondria for oxidative phosphorylation.[12][13] This pathway is particularly important in tissues with high energy demands, such as brain and muscle.

-

Lipid Metabolism: Alpha-glycerophosphate plays a role in fatty acid synthesis and esterification.[14] Its concentration can influence the rate of lipid synthesis in cells.[15]

Glycerol Phosphate Shuttle Pathway

Beta-Glycerophosphate: A Modulator of Cellular Processes

Beta-glycerophosphate is not a major metabolic intermediate but is widely used as a tool in cell biology and biochemistry:

-

Phosphatase Inhibitor: β-GP is a broad-spectrum inhibitor of serine/threonine phosphatases.[1][16] It is often included in lysis buffers and kinase assays to preserve the phosphorylation state of proteins.

-

Osteogenic Differentiation: In cell culture, β-GP serves as a source of phosphate for the mineralization of the extracellular matrix by osteoblasts.[17][18][19] It is a standard component of osteogenic differentiation media. The concentration of β-GP can significantly impact the extent and nature of mineralization.[20][21]

-

Cell Signaling: Recent studies suggest that the inorganic phosphate released from β-GP can act as an intracellular signaling molecule, influencing gene expression related to osteogenesis.[18] Furthermore, β-glycerophosphate has been shown to modify the bioenergetic profile of vascular smooth muscle cells, potentially contributing to vascular calcification.[22]

Role of β-Glycerophosphate in Osteogenic Differentiation

Experimental Protocols for Isomer Differentiation

Distinguishing between alpha- and beta-glycerophosphate is crucial for many research applications. Several analytical techniques can be employed for their separation and identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for separating the two isomers.

-

Principle: Based on the differential partitioning of the isomers between a stationary phase and a mobile phase.

-

Methodology:

-

Column: A common choice is a C18 reversed-phase column.[23] For better separation of these polar compounds, mixed-mode chromatography or hydrophilic interaction liquid chromatography (HILIC) can be effective.[24][25]

-

Mobile Phase: A buffered aqueous solution is typically used. For instance, a mixture of methanol and a phosphate buffer (pH 7.4) has been reported for the analysis of β-GP.[23]

-

Detection: UV detection is commonly used, often at a low wavelength such as 210 nm.[23]

-

Ion Chromatography

Ion chromatography offers excellent separation of charged species like glycerophosphate isomers.

-

Principle: Separation is based on the interaction of the negatively charged phosphate groups with a positively charged stationary phase.

-

Methodology:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ³¹P NMR, is a powerful tool for identifying and quantifying the isomers without the need for chromatographic separation.

-

Principle: The phosphorus nucleus in each isomer resides in a slightly different chemical environment, leading to distinct signals in the ³¹P NMR spectrum.

-

Methodology:

-

Sample Preparation: Samples are typically dissolved in D₂O.

-

Spectrometer: A high-field NMR spectrometer is used to acquire ³¹P spectra.

-

Data Analysis: The chemical shifts of the phosphorus signals are characteristic of each isomer. For example, at pH 10, the ³¹P chemical shift for glycerol 3-phosphate (alpha-isomer) is around 4.29 ppm, while for glycerol 2-phosphate (beta-isomer) it is around 3.92 ppm.[28] ¹H NMR can also be used to distinguish the isomers based on the proton signals of the glycerol backbone.[29][30][31]

-

Experimental Workflow for Isomer Analysis

Conclusion

Alpha- and beta-glycerophosphate, while structurally similar, are functionally distinct molecules with significant implications for biological research and development. Alpha-glycerophosphate is a central player in core metabolic processes, including the synthesis of membrane lipids and cellular energy production. In contrast, beta-glycerophosphate serves as a valuable tool for in vitro studies, particularly as a phosphatase inhibitor and a key component in osteogenic differentiation protocols. A thorough understanding of their unique properties and the appropriate analytical methods to distinguish them is paramount for accurate experimental design and interpretation in the life sciences. This guide provides a foundational resource for researchers working with these important biomolecules.

References

- 1. Glycerol 2-phosphate - Wikipedia [en.wikipedia.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. L-alpha-Glycerophosphate | C3H9O6P | CID 439276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. beta-Glycerophosphate | C3H9O6P | CID 2526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. P. aeruginosa Metabolome Database: Glycerol 3-phosphate (PAMDB000049) [pseudomonas.umaryland.edu]

- 6. ymdb.ca [ymdb.ca]

- 7. beta-Glycerophosphate, 200mM soln. 50 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Glycerophospholipid synthesis: improved general method and new analogs containing photoactivable groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BioKB - Entity - GO:0006650 [biokb.lcsb.uni.lu]

- 11. Glycerophospholipid - Wikipedia [en.wikipedia.org]

- 12. alpha-Glycerophosphate shuttle in a clonal beta-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SMPDB [smpdb.ca]

- 14. Effects of alpha-glycerophosphate and of palmityl-coenzyme A on lipid synthesis in yeast extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bostonbioproducts.com [bostonbioproducts.com]

- 17. apexbt.com [apexbt.com]

- 18. Effects of dexamethasone, ascorbic acid and β-glycerophosphate on the osteogenic differentiation of stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. Impact of β-glycerophosphate on the bioenergetic profile of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Effect of β-Glycerophosphate Crosslinking on Chitosan Cytotoxicity and Properties of Hydrogels for Vaginal Application [mdpi.com]

- 24. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 25. HPLC Separation of Sugar Phosphates | SIELC Technologies [sielc.com]

- 26. β-glycerophosphate and L-malate in a pharmaceutical formulation | Metrohm [metrohm.com]

- 27. researchgate.net [researchgate.net]

- 28. 31P NMR of phospholipid glycerol phosphodiester residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Disodium beta-glycerophosphate pentahydrate(819-83-0) 1H NMR [m.chemicalbook.com]

- 30. bmse000193 DL-alpha-Glycerol Phosphate at BMRB [bmrb.io]

- 31. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000126) [hmdb.ca]

A Technical Guide to Research-Grade Potassium Glycerophosphate Trihydrate: Commercial Sources, Specifications, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of potassium glycerophosphate trihydrate for research applications. It details commercially available sources and grades, presents quantitative data in a comparative format, and offers detailed experimental protocols for its use in key research areas. This guide is intended to assist researchers in sourcing appropriate grades of this chemical and effectively incorporating it into their experimental designs.

Introduction to Potassium Glycerophosphate

Potassium glycerophosphate (KGP), specifically the trihydrate form, is an organic phosphate salt widely utilized in biochemical and pharmaceutical research. Its primary roles in experimental settings are as a bioavailable source of phosphate ions and as a buffering agent.[1] The glycerophosphate anion can be enzymatically hydrolyzed to release inorganic phosphate, which is essential for numerous cellular processes, including energy metabolism (ATP synthesis), nucleic acid synthesis, and the formation of phospholipids that constitute cellular membranes.[2] Furthermore, its ability to buffer solutions within a physiological pH range makes it a valuable component in cell culture media and enzyme assays.[1]

Commercial Sources and Grades

This compound is available from various chemical suppliers in grades suitable for research and development. These grades primarily differ in their purity, form (powder or solution), and the extent of quality control testing they have undergone. Researchers should select a grade based on the specific requirements of their application. For instance, cell culture and in vivo studies typically demand higher purity and sterility.

Below is a summary of representative commercial sources and their typical specifications. Please note that specifications can vary by lot, and it is always recommended to consult the supplier-specific Certificate of Analysis (CoA).

| Supplier | Product Name | CAS Number | Form | Purity/Assay | Key Specifications |

| Biosynth | Potassium Glycerophosphate - 75% solution | 1319-69-3 | Colorless to slightly yellow liquid | 73 to 77% | - |

| Santa Cruz Biotechnology | Potassium Glycerophosphate Solution | 1319-69-3 | Solution | 75% | For Research Use Only |

| ChemicalBook Supplier (Representative) | potassium glycerophosphate | 1319-70-6 | Powder | 99.0% | Varies by supplier |

| Generic Supplier (Powder) | Potassium Glycerophosphate powder | 1319-69-3 (anhydrous) | White Crystalline Powder | 98.0-102.0% | pH (10% aq. solution): 6.5-8.5 |

Note: The table presents a selection of available data. Researchers are encouraged to request lot-specific Certificates of Analysis from their chosen supplier for complete and current information.

Experimental Protocols

Potassium glycerophosphate is a key reagent in several established experimental protocols, most notably in the induction of osteogenic differentiation in stem cell cultures and in enzymatic assays.

Preparation of Osteogenic Differentiation Medium

β-glycerophosphate (a common synonym for glycerophosphate in this context) is a critical component of the induction medium used to differentiate mesenchymal stem cells (MSCs) into osteoblasts. It provides the necessary phosphate source for the mineralization of the extracellular matrix, a hallmark of bone formation.[1][3]

Materials:

-

Basal medium (e.g., DMEM, α-MEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin solution

-

Dexamethasone

-

Ascorbic acid 2-phosphate (or Ascorbic acid)

-

β-glycerophosphate (Potassium or Sodium salt)

Procedure:

-

Begin with a basal medium such as DMEM with low glucose.

-

Supplement the basal medium with 10% FBS and 1% Penicillin/Streptomycin. This is the complete growth medium.

-

To create the osteogenic differentiation medium, add the following inducing agents to the complete growth medium at the specified final concentrations:

-

Dexamethasone: 100 nM

-

Ascorbic acid 2-phosphate: 50 µM

-

β-glycerophosphate: 10 mM[1]

-

-

Sterile-filter the complete osteogenic differentiation medium using a 0.22 µm filter.

-

The medium is now ready for use in cell culture. It should be replaced every 2-3 days for the duration of the differentiation protocol (typically 14-21 days).[3]

Alizarin Red S Staining for Mineralization

To confirm successful osteogenic differentiation, Alizarin Red S staining is performed to visualize the calcium deposits in the mineralized matrix.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

10% Formalin solution (for fixation)

-

Deionized water

-

Alizarin Red S staining solution (e.g., 40 mM, pH 4.2)

Procedure:

-

After the desired period of osteogenic induction, carefully aspirate the culture medium from the cells.

-

Gently wash the cell monolayer once with PBS.

-

Fix the cells by adding a 10% formalin solution and incubating for 15-30 minutes at room temperature.[4]

-

Carefully remove the formalin and rinse the wells twice with deionized water.

-

Add the Alizarin Red S staining solution to each well, ensuring the entire cell monolayer is covered.

-

Incubate at room temperature for 15-20 minutes.[5]

-

Remove the staining solution and wash the wells three to four times with deionized water to remove excess stain.[5]

-

The mineralized nodules will stain a bright orange-red color and can be visualized and quantified using a microscope.[4]

Alkaline Phosphatase (ALP) Activity Assay

Potassium glycerophosphate can serve as a substrate for alkaline phosphatase, an enzyme whose activity is a key early marker of osteogenic differentiation. A continuous spectrophotometric assay can be employed to measure ALP activity.[2]

Principle:

Alkaline phosphatase hydrolyzes glycerophosphate to produce glycerol and inorganic phosphate. The liberated glycerol is then oxidized by glycerol dehydrogenase, which is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is directly proportional to the ALP activity.[2]

Reagents:

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.5)

-

α- or β-glycerophosphate solution

-

Glycerol dehydrogenase

-

NAD+ solution

-

Cell lysate or sample containing alkaline phosphatase

Procedure:

-

Prepare a reaction mixture containing the assay buffer, glycerophosphate, NAD+, and glycerol dehydrogenase.

-

Add the cell lysate or sample to initiate the reaction.

-

Immediately begin monitoring the change in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of increase in absorbance is used to calculate the ALP activity.

Visualizing Experimental Workflows

The following diagrams illustrate key processes involving potassium glycerophosphate.

Caption: Workflow for the osteogenic differentiation of MSCs.

Caption: Role of KGP as a phosphate source in cellular processes.

Conclusion

This compound is an indispensable reagent in biomedical research, particularly in the fields of tissue engineering and drug development. Its primary function as a reliable phosphate donor is fundamental to inducing and studying processes like osteogenesis in vitro. When selecting a commercial source, researchers must consider the purity and form required for their specific experimental needs and always refer to the supplier's technical documentation. The protocols provided in this guide offer a solid foundation for the successful application of this compound in common research methodologies.

References

- 1. Osteogenic differentiation assay [bio-protocol.org]

- 2. A continuous spectrophotometric assay for alkaline phosphatase with glycerophosphate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Osteogenic differentiation [bio-protocol.org]

- 4. ixcellsbiotech.com [ixcellsbiotech.com]

- 5. cellapplications.com [cellapplications.com]

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Handling Precautions for Potassium Glycerophosphate Trihydrate

This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for potassium glycerophosphate trihydrate, tailored for researchers, scientists, and drug development professionals.

Chemical Identification and Physical Properties

This compound is a pale-yellow viscous mass or liquid, soluble in alcohol and miscible with water.[1] It is recognized by the following identifiers:

| Identifier | Value |

| CAS Number | 1319-69-3[2][3] |

| EC Number | 215-291-1[2][4] |

| Molecular Formula | C3H7K2O6P[2][3] |

| Molecular Weight | 248.25 g/mol [2][3][5] |

Physical and Chemical Properties:

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid or solid[5] | PubChem |

| Solubility | Soluble in alcohol; very soluble in water[5] | PubChem |

| Boiling Point | 485.5°C at 760 mmHg | Chemsrc |

| Vapor Pressure | 1.83E-11 mmHg at 25°C | Chemsrc |

| Stability | Stable under recommended storage conditions. Avoid exposure to moisture.[6] | SIGMA-ALDRICH |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) classification for this compound can vary between suppliers. One common classification indicates the following hazards:

-

Acute toxicity, oral (Category 4), H302 [3]

-

Skin corrosion/irritation (Category 2), H315 [3]

-

Serious eye damage/eye irritation (Category 2A), H319 [3]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335 [3]

However, it is important to note that some reports indicate that the chemical does not meet GHS hazard criteria.[5] Always refer to the specific Safety Data Sheet provided by the supplier.

Caption: GHS Hazard Classification for this compound.

Toxicological Data

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 4,500 mg/kg[6] |

| LD50 | Rabbit | Dermal | > 4,640 mg/kg[6] |

| LD50 | Rat | Intraperitoneal | 935 mg/kg |

Handling and Storage

Safe Handling Protocol:

-

Ventilation: Handle in a well-ventilated place.[4] Use appropriate exhaust ventilation where dust or aerosols may form.[2][3]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including impervious gloves and safety glasses with side-shields or a face shield.[2][3][4]

-

Hygiene: Practice good industrial hygiene. Wash hands before breaks and at the end of the workday.[2][3]

-

Avoidance: Avoid contact with skin and eyes.[2][3][4] Avoid the formation of dust and aerosols.[2][3][4] Do not ingest or inhale.[7]

-

Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[4]

Storage Conditions:

-

Store apart from incompatible materials such as strong oxidizing agents.[6]

Exposure Controls and Personal Protection

Engineering Controls:

-

Ensure adequate ventilation. Emergency exits and risk-elimination areas should be established.[4]

Personal Protective Equipment (PPE) Protocol:

-

Eye/Face Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[2][3]

-

Skin Protection: Handle with gloves that have been inspected prior to use.[3][4] Wear impervious clothing.[2] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4]

Caption: Personal Protective Equipment (PPE) Workflow for Safe Handling.

First-Aid Measures

Emergency First-Aid Protocol:

-

General Advice: Consult a physician and show them the Safety Data Sheet.[3]

-

If Inhaled: Move the person into fresh air.[3][4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4][8]

-

In Case of Skin Contact: Take off contaminated clothing immediately.[4][8] Wash off with soap and plenty of water.[3][4] Consult a doctor.[4]

-

In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[4] Remove contact lenses if present and easy to do.[3]

-

If Swallowed: Rinse mouth with water.[4] Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[4][9] Call a doctor or Poison Control Center immediately.[4]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Protocol:

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

-

Hazardous Combustion Products: Oxides of phosphorus and potassium oxides.[6]

Accidental Release Spill Cleanup Protocol:

-

Personal Precautions: Use personal protective equipment.[2][3] Avoid dust formation and breathing vapors, mist, or gas.[2][3] Ensure adequate ventilation.[2][3] Evacuate personnel to safe areas.[2][3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[2] Do not let the product enter drains.[2][3]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust.[3] Sweep up and shovel into suitable, closed containers for disposal.[2][3]

Disposal Considerations

Dispose of surplus and non-recyclable solutions to a licensed disposal company.[6] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[4]

This technical guide is intended to provide essential safety information for handling this compound. It is crucial to always consult the most current Safety Data Sheet from your supplier and to be fully trained in laboratory safety procedures.

References

- 1. POTASSIUM GLYCEROPHOSPHATE | 1319-69-3 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Potassium glycerophosphate | C3H7K2O6P | CID 80278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. durhamtech.edu [durhamtech.edu]

- 7. fishersci.dk [fishersci.dk]

- 8. potassium glycerophosphate - Safety Data Sheet [chemicalbook.com]

- 9. POTASSIUM GLYCEROPHOSPHATE Safety Data Sheets(SDS) lookchem [lookchem.com]

Methodological & Application

Application Notes and Protocols: Preparation of a Sterile Stock Solution of Potassium Glycerophosphate Trihydrate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Potassium glycerophosphate is a key component in various biological research applications, notably as a source of organic phosphate in cell culture media to induce osteogenic differentiation of mesenchymal stem cells.[1][2][3] It is also utilized as a buffer in biochemical assays. Ensuring the sterility of the stock solution is critical to prevent contamination of cell cultures and maintain the integrity of experimental results. Due to its heat-labile nature, sterile filtration is the recommended method for sterilization over autoclaving.[4][5] This document provides a detailed protocol for the preparation of a sterile aqueous stock solution of potassium glycerophosphate trihydrate.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₃H₇K₂O₆P·3H₂O | [6] |

| Molecular Weight | 248.25 g/mol | [7][6][8] |

| Appearance | Colorless to pale yellow liquid or solid | [9] |

| Solubility in Water | Very soluble | [10] |

| pH of 20% Aqueous Solution | 9.5 - 11.3 | [10] |

| Storage Temperature | Room temperature (powder); -20°C (sterile solution) | [11][12] |

| Stability | Stable under normal laboratory conditions | [8][10][11] |

Experimental Protocol: Preparation of a 1 M Sterile Stock Solution

This protocol details the steps for preparing a 1 M sterile stock solution of this compound.

Materials:

-

This compound (CAS No: 1319-70-6)

-

Nuclease-free water

-

Sterile 50 mL conical tubes

-

0.22 µm sterile syringe filter

-

Sterile syringes (appropriate volume for the desired final quantity)

-

Sterile storage bottles or cryovials

-

Weighing paper/boat

-

Spatula

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Graduated cylinder or volumetric flask

-

Laminar flow hood or biological safety cabinet

Procedure:

-

Prepare the Work Area:

-

Thoroughly clean and decontaminate the laminar flow hood or biological safety cabinet with 70% ethanol.

-

Wipe down all materials and equipment that will be placed inside the hood with 70% ethanol.

-

-

Calculate and Weigh the Reagent:

-

To prepare a 1 M stock solution, you will need to dissolve 248.25 g of this compound in 1 L of nuclease-free water. For smaller volumes, adjust the mass accordingly. For example, for 50 mL of a 1 M solution, weigh out 12.41 g.

-

Using a clean spatula and weighing paper, accurately weigh the required amount of this compound on an analytical balance.

-

-

Dissolve the Reagent:

-

Transfer the weighed this compound into a sterile beaker or flask containing a magnetic stir bar.

-

Add approximately 80% of the final desired volume of nuclease-free water.

-

Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved. The solution should be clear.

-

-

Adjust the Volume:

-

Once fully dissolved, transfer the solution to a graduated cylinder or volumetric flask.

-

Bring the solution to the final desired volume with nuclease-free water.

-

-

Sterile Filtration:

-

Perform this step inside the laminar flow hood to maintain sterility.

-

Draw the potassium glycerophosphate solution into a sterile syringe.

-

Aseptically attach a 0.22 µm sterile syringe filter to the tip of the syringe.

-

Carefully dispense the solution through the filter into a sterile collection container, such as a 50 mL conical tube or a sterile storage bottle. This process removes any potential bacterial contaminants.[4][9]

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL or 5 mL) in sterile cryovials or microcentrifuge tubes.

-

Label each aliquot clearly with the name of the solution, concentration, preparation date, and your initials.

-

Store the aliquots at -20°C. Under these conditions, the stock solution is stable for up to 3 months.[12] For short-term use, the solution can be stored at 2-8°C for a few days.

-

Application in Osteoblast Differentiation

Potassium glycerophosphate is a critical supplement in osteogenic differentiation media, typically used in conjunction with ascorbic acid and dexamethasone.[3][13] It provides a source of organic phosphate, which is essential for the mineralization of the extracellular matrix by osteoblasts.[3] The process of osteoblast differentiation from mesenchymal stem cells (MSCs) is regulated by a complex network of signaling pathways.

Workflow for Osteogenic Differentiation

The following diagram illustrates a simplified workflow for inducing osteogenic differentiation of MSCs using a medium supplemented with potassium glycerophosphate.

Signaling Pathway in Osteoblast Differentiation